

4'-Methylchrysoeriol: A Flavonoid with Therapeutic Potential

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Compound of Interest

Compound Name: **4'-Methylchrysoeriol**

Cat. No.: **B1599014**

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An In-depth Technical Guide on the Biological Activity of **4'-Methylchrysoeriol** for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methylchrysoeriol is a naturally occurring O-methylated flavonoid, a class of compounds renowned for their diverse pharmacological activities. As a derivative of chrysoeriol, which itself is a methoxy derivative of luteolin, **4'-Methylchrysoeriol** is anticipated to possess a spectrum of biological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the known biological activities of **4'-Methylchrysoeriol** and its parent compound, chrysoeriol, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Note: Specific experimental data for **4'-Methylchrysoeriol** is limited in the current scientific literature. Therefore, this guide will primarily focus on the well-documented biological activities of its parent compound, chrysoeriol, which are expected to be largely comparable.

Core Biological Activities

Chrysoeriol has demonstrated significant potential in several key therapeutic areas. Its biological activities are multifaceted, often involving the modulation of multiple signaling pathways.

Anticancer Activity

Chrysoeriol exhibits potent anticancer effects across various cancer cell lines.^[1] Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.^[1] One study highlighted that chrysoeriol displayed significant antiproliferative activity against human lung cancer A549 cells.^[2]

Anti-inflammatory Activity

Chrysoeriol has been shown to possess significant anti-inflammatory properties. It can ameliorate acute skin inflammation and has demonstrated reno-protective effects against acute kidney injury in animal models.^[1] In vitro studies have further substantiated its anti-inflammatory effects.^[1] The anti-inflammatory mechanism of chrysoeriol involves the inhibition of key inflammatory mediators and signaling pathways. Specifically, it has been shown to ameliorate Toll-like receptor 4 (TLR4)-mediated inflammatory responses by inhibiting the activation of nuclear factor- κ B (NF- κ B) and activator protein-1 (AP-1), as well as suppressing the phosphorylation of phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK).^{[3][4]}

Antioxidant Properties

Chrysoeriol is a potent antioxidant, a property attributed to the phenolic hydroxyl groups in its structure.^[5] These groups can donate hydrogen atoms to scavenge free radicals, thereby mitigating oxidative stress.^[5] Studies have shown that chrysoeriol can protect against hydrogen peroxide (H_2O_2)-induced oxidative stress in retinal pigment epithelium (RPE) cells, suggesting its potential in preventing conditions like age-related macular degeneration.^[6] This protective effect is mediated, in part, through the activation of the Nrf2 signaling pathway and modulation of mitochondrial function.^{[6][7]}

Neuroprotective Effects

Emerging evidence suggests that chrysoeriol possesses neuroprotective properties.^[8] It has shown potential in animal models of neurological disorders.^[1] For instance, chrysin, a related flavonoid, has been demonstrated to protect against the degeneration of dopaminergic neurons in a rat model of Parkinson's disease, improving motor, learning, and memory functions.^[9] While direct evidence for **4'-Methylchrysoeriol** is pending, the neuroprotective effects of similar flavonoids are promising.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of chrysoeriol and a specific finding for **4'-Methylchrysoeriol**.

Compound	Biological Activity	Assay/Model	Cell Line/Target	IC ₅₀ / EC ₅₀	Reference(s)
Chrysoeriol	Anticancer	Antiproliferative Assay	Human Lung Cancer (A549)	15 μ M	[2]
Chrysoeriol	Anticancer	Cytotoxicity Assay	Normal Lung Fibroblast (MRC-5)	93 μ M	[2]
Chrysoeriol	Anti-inflammatory	sEH Inhibition Assay	Soluble Epoxide Hydrolase	11.6 \pm 2.9 μ g/mL	[10]
4'-Methylchrysoeriol	Enzyme Inhibition	EROD Assay	Human Cytochrome P450 1B1	19 nM	[11]

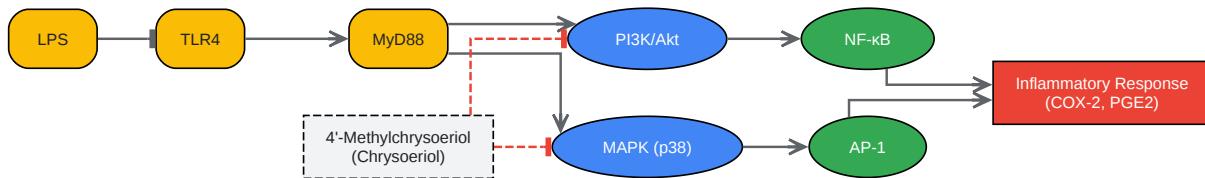
IC₅₀: Half-maximal inhibitory concentration. EROD: Ethoxresorufin-O-deethylase.

Signaling Pathways Modulated by Chrysoeriol

The biological activities of chrysoeriol are underpinned by its ability to modulate key intracellular signaling pathways.

Anti-inflammatory Signaling

Chrysoeriol exerts its anti-inflammatory effects by targeting the TLR4/MyD88 signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to the downstream activation of NF- κ B and AP-1, resulting in the expression of pro-inflammatory cytokines and enzymes like COX-2. Chrysoeriol inhibits this cascade by suppressing the phosphorylation of PI3K/Akt and MAPKs (p38), thereby preventing the activation of NF- κ B and AP-1.[3][4]

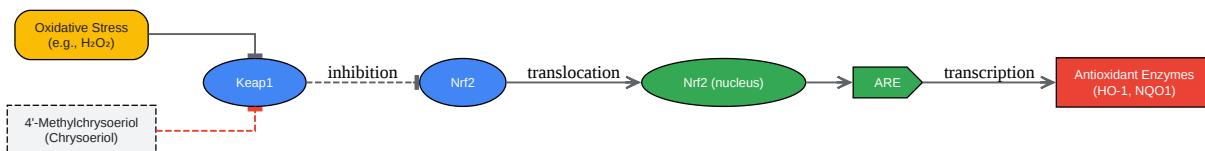


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Caption: Anti-inflammatory signaling pathway modulated by Chrysoeriol.

Antioxidant Signaling Pathway

Chrysoeriol enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Chrysoeriol promotes the nuclear translocation of Nrf2, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS).^{[7][12]}



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Caption: Antioxidant (Nrf2) signaling pathway activated by Chrysoeriol.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of **4'-Methylchrysoeriol**.

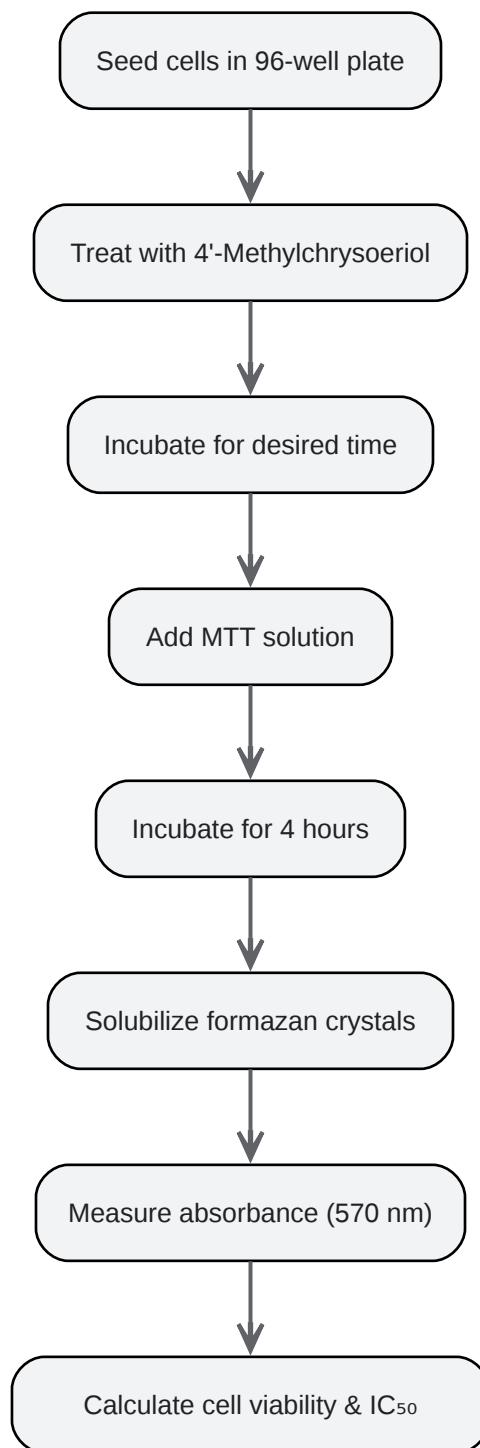
Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.[14]
- **Treatment:** Treat the cells with varying concentrations of **4'-Methylchrysoeriol** (or a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Following treatment, add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][15]
- **Formazan Solubilization:** Carefully remove the medium and add 100-150 μ L of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14][15]
- **Absorbance Measurement:** Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration.



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Caption: General workflow for the MTT cell viability assay.

Protein Expression Analysis: Western Blotting for MAPK Pathway

Western blotting is a widely used technique to detect specific proteins in a sample and is crucial for investigating the modulation of signaling pathways like the MAPK pathway.

Principle: This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein (e.g., phosphorylated and total forms of p38, ERK, and JNK).

Protocol:

- **Cell Lysis:** After treating cells with **4'-Methylchrysoeriol** and/or a stimulant (e.g., LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a BCA protein assay kit to ensure equal loading.
- **SDS-PAGE:** Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking:** Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target MAPK proteins (e.g., anti-phospho-p38, anti-p38) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.
- Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[16][17]

Principle: DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance at around 517 nm.[17] When DPPH encounters a proton-donating substance such as an antioxidant, the radical is scavenged, and the color of the solution changes to a pale yellow, resulting in a decrease in absorbance.[17]

Protocol:

- Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[18] Prepare a series of dilutions of **4'-Methylchrysoeriol** and a positive control (e.g., ascorbic acid or Trolox).
- Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the DPPH solution with different concentrations of the test compound.
- Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[19]
- Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[19]
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample. The EC_{50} value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Conclusion

4'-Methylchrysoeriol, as a member of the flavonoid family, holds considerable promise as a therapeutic agent. Based on the extensive research on its parent compound, chrysoeriol, it is likely to exhibit significant anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. The modulation of key signaling pathways such as MAPK, NF- κ B, and Nrf2 appears to be central to these effects. This technical guide provides a foundational understanding of these biological activities and the experimental protocols required for their investigation. Further research is warranted to specifically delineate the pharmacological profile of **4'-Methylchrysoeriol** and to explore its full therapeutic potential in preclinical and clinical settings.

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